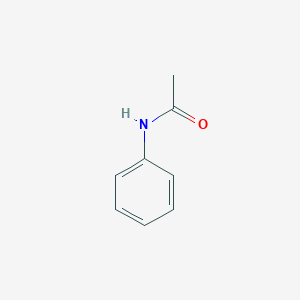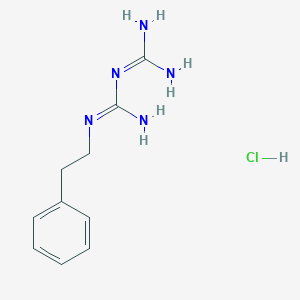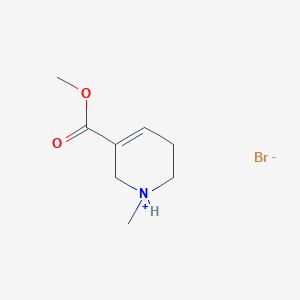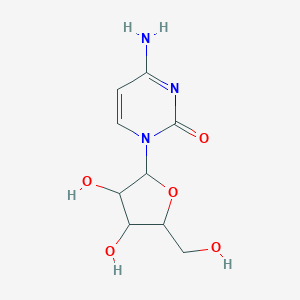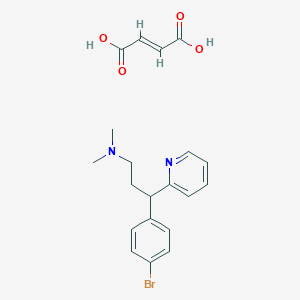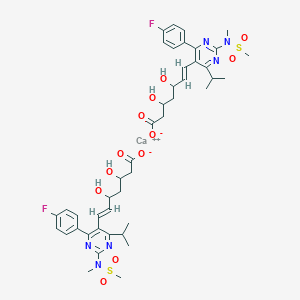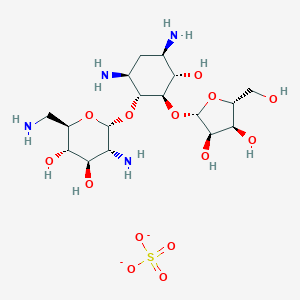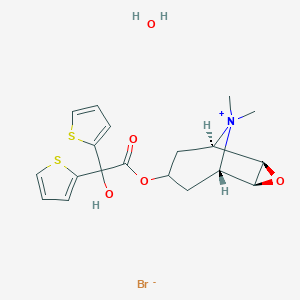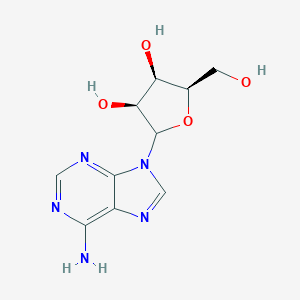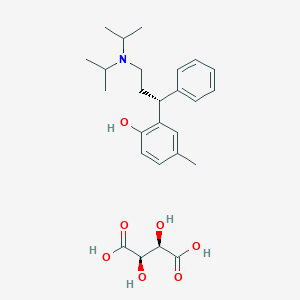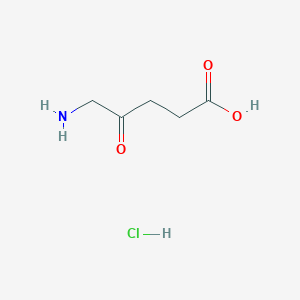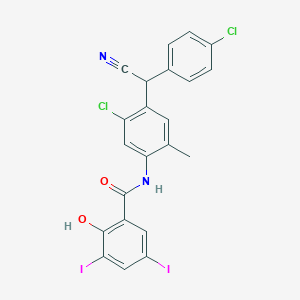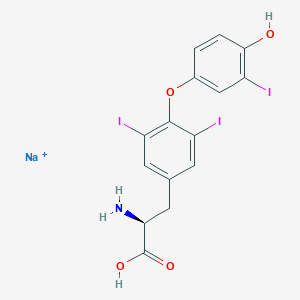
Liothyronin-Natrium
Übersicht
Beschreibung
Liothyronine sodium is a synthetic form of the thyroid hormone triiodothyronine (T3). It is commonly used in the treatment of hypothyroidism, a condition where the thyroid gland does not produce enough thyroid hormone. Liothyronine sodium is known for its rapid onset of action and is often used when a quick response is needed, such as in cases of myxedema coma .
Wissenschaftliche Forschungsanwendungen
Liothyronine sodium has a wide range of scientific research applications:
Chemistry: Used as a standard in analytical chemistry for the calibration of instruments.
Biology: Studied for its role in cellular metabolism and gene expression.
Medicine: Extensively used in the treatment of thyroid disorders, particularly hypothyroidism and myxedema coma.
Wirkmechanismus
Liothyronine sodium exerts its effects by mimicking the action of natural thyroid hormone triiodothyronine (T3). It binds to thyroid hormone receptors in the nucleus of cells, leading to the activation of specific genes involved in metabolism, growth, and development. The molecular targets include thyroid hormone receptors (TRα and TRβ), which regulate the transcription of genes involved in energy metabolism and protein synthesis .
Safety and Hazards
Liothyronine sodium should not be used to treat obesity or weight problems . Larger doses may produce serious or even life-threatening manifestations of toxicity, particularly when given in association with sympathomimetic amines such as those used for their anorectic effects . It is also suspected of damaging the unborn child .
Zukünftige Richtungen
Liothyronine sodium will need to be taken for the rest of your life to control hypothyroidism symptoms . Your doctor will likely start you on a lower dose and gradually increase the dose every 1-2 weeks until the desired response is achieved . You will need to take liothyronine for life to control hypothyroidism symptoms . Continue taking liothyronine even if you feel well .
Biochemische Analyse
Biochemical Properties
Liothyronine sodium is the active form of thyroxine, composed of a tyrosine with bound iodine . It interacts with various enzymes, proteins, and other biomolecules in the body. It binds to the human β1 thyroid hormone receptor (hTRβ1), changing its conformation .
Cellular Effects
Liothyronine sodium exerts all the normal effects of the endogenous thyroid T3 hormone . It increases energy expenditure, accelerates the rate of cellular oxidation stimulating growth, maturation, and metabolism of the body tissues . It also aids in the myelination of nerves and development of synaptic processes in the nervous system .
Molecular Mechanism
Liothyronine sodium exerts its effects at the molecular level through control of DNA transcription and protein synthesis . It binds to thyroid hormone receptors in the nucleus of cells, altering the transcription of specific genes. This leads to changes in protein synthesis, affecting cellular function and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, liothyronine sodium has been observed to have minimal variation in serum T3 concentration during a 24-hour period . This suggests that it has a stable effect on cellular function over time.
Dosage Effects in Animal Models
The effects of liothyronine sodium can vary with different dosages in animal models . For instance, a study found that a higher ratio of liothyronine sodium to levothyroxine than previously recommended by international organizations is suggested for the management of hypothyroidism .
Metabolic Pathways
Liothyronine sodium is involved in various metabolic pathways in the body . It plays a crucial role in the metabolism of carbohydrates, fats, and proteins. It increases the basal metabolic rate and affects protein synthesis .
Transport and Distribution
Liothyronine sodium is transported and distributed within cells and tissues in the body .
Subcellular Localization
It is known that it binds to thyroid hormone receptors in the nucleus of cells
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Liothyronine sodium is synthesized through a multi-step chemical process. The synthesis typically involves the iodination of tyrosine derivatives. The key steps include:
Iodination: Tyrosine is iodinated to form monoiodotyrosine and diiodotyrosine.
Coupling: These iodinated intermediates are then coupled to form triiodothyronine.
Purification: The final product is purified through crystallization and other purification techniques to obtain liothyronine sodium in its pure form.
Industrial Production Methods
In industrial settings, the production of liothyronine sodium involves large-scale chemical reactors and stringent quality control measures. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards. The industrial production also involves the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the removal of impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Liothyronine sodium undergoes several types of chemical reactions, including:
Oxidation: Liothyronine sodium can be oxidized to form various oxidized derivatives.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Substitution reactions can occur, particularly involving the iodine atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions include various iodinated derivatives and deiodinated forms of liothyronine sodium .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Levothyroxine Sodium: Another synthetic thyroid hormone, but it mimics thyroxine (T4) rather than triiodothyronine (T3).
Desiccated Thyroid Extract: A natural product derived from animal thyroid glands, containing both T3 and T4.
Uniqueness
Liothyronine sodium is unique in its rapid onset of action compared to levothyroxine sodium, making it particularly useful in emergency situations such as myxedema coma. It is also more potent on a per-microgram basis, providing a stronger and quicker therapeutic effect .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of Liothyronine sodium involves the conversion of L-Thyroxine (T4) to Liothyronine (T3) followed by the addition of sodium ions to form Liothyronine sodium.", "Starting Materials": [ "L-Thyroxine (T4)", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Sodium chloride (NaCl)", "Ethanol (C2H5OH)", "Deionized water (H2O)" ], "Reaction": [ "Step 1: L-Thyroxine (T4) is dissolved in ethanol and hydrochloric acid is added to the solution to adjust the pH to 2-3.", "Step 2: The solution is heated under reflux for 2-3 hours to convert T4 to Liothyronine (T3).", "Step 3: The solution is cooled and neutralized with sodium hydroxide to pH 7-8.", "Step 4: Sodium chloride is added to the solution to form Liothyronine sodium.", "Step 5: The solution is filtered, dried and milled to obtain Liothyronine sodium as a white powder." ] } | |
CAS-Nummer |
55-06-1 |
Molekularformel |
C15H12I3NNaO4 |
Molekulargewicht |
673.96 g/mol |
IUPAC-Name |
sodium;(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate |
InChI |
InChI=1S/C15H12I3NO4.Na/c16-9-6-8(1-2-13(9)20)23-14-10(17)3-7(4-11(14)18)5-12(19)15(21)22;/h1-4,6,12,20H,5,19H2,(H,21,22);/t12-;/m0./s1 |
InChI-Schlüssel |
LXHCVQFUTOUZEQ-YDALLXLXSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)C[C@@H](C(=O)O)N)I)I)O.[Na] |
SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O.[Na+] |
Kanonische SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2I)CC(C(=O)O)N)I)I)O.[Na] |
Aussehen |
Assay:≥98%A crystalline solid |
Andere CAS-Nummern |
55-06-1 |
Piktogramme |
Irritant; Health Hazard |
Synonyme |
3,3',5-Triiodothyronine Cytomel Liothyronine Liothyronine Sodium T3 Thyroid Hormone Thyroid Hormone, T3 Triiodothyronine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



